Fba-IN-1 Retains MIC80 of 1 μg/mL Against Azole-Resistant C. albicans Whereas Fluconazole Exhibits 30-Fold Higher MIC80
Fba-IN-1 (compound 2a11) demonstrates a MIC80 of 1 μg/mL against azole-resistant C. albicans strain 103 [1]. This activity contrasts sharply with the fluconazole MIC80 of 30 μg/mL observed against C. albicans strains expressing the Cdr1p efflux pump, representing a 30-fold difference in potency against resistant isolates [2]. The compound maintains this activity through a mechanism distinct from azoles, which act via inhibition of lanosterol 14α-demethylase (CYP51) .
| Evidence Dimension | Antifungal activity against azole-resistant C. albicans |
|---|---|
| Target Compound Data | MIC80 = 1 μg/mL |
| Comparator Or Baseline | Fluconazole MIC80 = 30 μg/mL |
| Quantified Difference | 30-fold difference in MIC80 |
| Conditions | C. albicans azole-resistant strain 103 (Fba-IN-1); C. albicans Cdr1p-overexpressing strain AD1002 (fluconazole) |
Why This Matters
This difference quantifies the activity retention of Fba-IN-1 against isolates resistant to first-line azole therapy, directly addressing a critical unmet need in antifungal drug discovery.
- [1] Wen W, et al. Structure-Guided Discovery of the Novel Covalent Allosteric Site and Covalent Inhibitors of Fructose-1,6-Bisphosphate Aldolase to Overcome the Azole Resistance of Candidiasis. J Med Chem. 2022;65(3):2656-2674. View Source
- [2] Nakamura K, et al. Functional expression of Candida albicans drug efflux pump Cdr1p in a Saccharomyces cerevisiae strain deficient in membrane transporters. Antimicrob Agents Chemother. 2001;45(12):3366-3374. View Source
